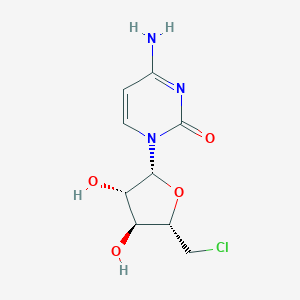

4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone, also known as 5-chloro-2-deoxy-arabinofuranosyluracil (CDAU), is an important and widely used pyrimidine nucleoside analog. It has a broad range of applications in scientific research and is used in various laboratory experiments due to its unique properties. In particular, CDAU is known for its ability to inhibit DNA replication and transcription, as well as its ability to induce apoptosis and cellular differentiation. In

Scientific Research Applications

Inhibitor of Nucleic Acid Synthesis

5’-Chloro-5’-deoxyarabinosylcytosine: has been identified as a potent inhibitor of nucleic acid synthesis. This property is particularly useful in the study of cancer cells, where the inhibition of DNA replication can lead to cell death . By understanding how this compound inhibits nucleic acid synthesis, researchers can develop new strategies for cancer treatment.

Structural Analysis and Conformation Studies

The compound’s structure has been analyzed using X-ray crystallography and NMR spectroscopy. These studies provide insights into the molecule’s conformation and how it interacts with biological macromolecules . This information is crucial for designing drugs that can target specific cellular processes.

Antileukemic Agent Analog Research

As an analog of the antileukemic agent arabinosylcytosine (ara-C), this compound’s effects on leukemic cells are of significant interest. Research into its potency and specificity in inhibiting DNA synthesis in L1210 cells can lead to the development of more effective antileukemic treatments .

Biotransformation Studies

Understanding the biotransformation of 5’-Chloro-5’-deoxyarabinosylcytosine is essential for developing drug delivery systems. Studies have explored how the compound is metabolized and activated within biological systems, which is vital for optimizing its therapeutic efficacy .

In Vitro Activity Analysis

The compound’s activity in vitro, such as its cytotoxic effects on cancer cell lines, is a critical area of research. These studies help in determining the compound’s potential as a chemotherapeutic agent and in understanding its mechanism of action .

Development of Nucleoside Analog Drugs

Due to its unique properties, 5’-Chloro-5’-deoxyarabinosylcytosine serves as a model for the development of new nucleoside analog drugs. These drugs can be designed to interfere with DNA or RNA synthesis, offering a pathway to treat various diseases, including viral infections and cancer .

Pharmacokinetics and Dynamics

Research into the pharmacokinetics and dynamics of the compound involves studying its absorption, distribution, metabolism, and excretion (ADME) profile. This research is crucial for determining the appropriate dosage and delivery method for potential therapeutic applications .

Comparative Studies with Other Nucleoside Analogs

Comparing 5’-Chloro-5’-deoxyarabinosylcytosine with other nucleoside analogs helps in identifying its unique features and potential advantages. Such comparative studies can lead to the discovery of more effective and safer drugs .

properties

IUPAC Name |

4-amino-1-[(2R,3S,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c10-3-4-6(14)7(15)8(17-4)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGIZMWGUQVFSE-CCXZUQQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone | |

CAS RN |

32659-31-7 |

Source

|

| Record name | 4-Amino-1-(5-chloro-5-deoxy-β-D-arabinofuranosyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32659-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Chloro-5'-deoxyarabinosylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032659317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: How does 4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone (also known as 5'-chloro-araC) interact with its target and what are the downstream effects?

A1: 5'-chloro-araC functions similarly to arabinosylcytosine (araC). It undergoes phosphorylation to become 5'-triphosphate of araC (araCTP) []. This araCTP then interferes with DNA synthesis, ultimately leading to the inhibition of cancer cell growth [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)

![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)